Methyl 2-amino-2-(thiazol-4-yl)acetate
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Overview
Description
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate typically involves the reaction of thiazole with dichloromethane to form 2-amino-4-thiazoleacetic acid ammonium salt, which is then reacted with methanol to yield the desired ester . The reaction conditions generally include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research
Medicine: It has potential therapeutic applications due to its anticancer, antioxidant, and anti-inflammatory properties
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Similar in structure but with an ethyl ester group instead of a methyl ester.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring fused to the thiazole ring.
2,4-Disubstituted thiazoles: These compounds have various substituents at the C-2 and C-4 positions of the thiazole ring.
Uniqueness
Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups, which contribute to its diverse reactivity and biological activities .
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)5(7)4-2-11-3-8-4/h2-3,5H,7H2,1H3 |
InChI Key |
IICCPGIJBMOLOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CSC=N1)N |
Origin of Product |
United States |
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